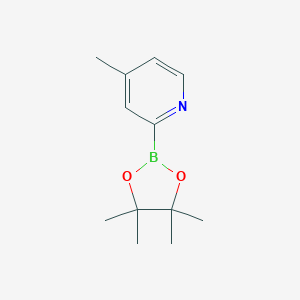

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

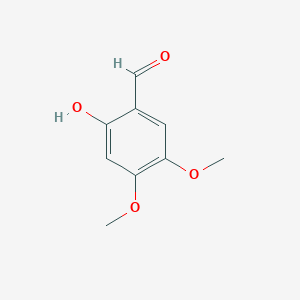

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 4-Methyl-2-TMP, is an organic compound used as a reagent in various scientific applications. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Methyl-2-TMP is widely used in organic synthesis, and its unique properties make it an ideal reagent for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Crystallography

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and related compounds are prominently used in the synthesis of boric acid ester intermediates. For instance, certain boric acid ester intermediates with benzene rings have been synthesized via a three-step substitution reaction. Their structural properties have been confirmed and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Additionally, density functional theory (DFT) has been employed to calculate molecular structures and analyze molecular electrostatic potential and frontier molecular orbitals, revealing important physicochemical properties of these compounds (Huang et al., 2021), (Huang et al., 2021).

Luminescent Properties and Polymer Synthesis

The compound plays a role in the synthesis of luminescent materials as well. For example, a series of copolymers were synthesized by polymerizing 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene with other compounds via the palladium-catalyzed Suzuki coupling reaction. These copolymers were analyzed for their luminescent properties, showing distinct absorption peaks and emission spectra, making them useful in various applications such as optoelectronic devices (Cheon et al., 2005).

Coordination Polymers

Additionally, the compound has been used in the synthesis of coordination polymers. An extended dipyridyl ligand was synthesized involving this compound and used to form a two-dimensional coordination polymer with cobalt. The resulting polymer displays a unique structure, which has been meticulously analyzed, highlighting its potential in material science and catalysis (Al-Fayaad et al., 2020).

Borolan-2-yl in Fluoride Shuttle Batteries

Moreover, boron-based compounds including the this compound moiety have been examined as electrolyte additives in fluoride shuttle batteries. This research highlights the compound's role in enhancing fluoride ion conductivity and battery performance, marking its significance in the development of energy storage technologies (Kucuk & Abe, 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with benzylic c-h bonds of alkylbenzenes .

Mode of Action

The compound’s mode of action involves the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This interaction results in changes to the chemical structure of the target molecule, potentially altering its function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Análisis Bioquímico

Biochemical Properties

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with palladium catalysts, enhancing the efficiency of cross-coupling reactions . The nature of these interactions involves the coordination of the boron atom with the active sites of enzymes, leading to the formation of stable complexes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites . This compound also influences gene expression by binding to DNA or RNA, thereby modulating the transcription and translation processes. The molecular mechanism involves the formation of boron-containing intermediates that interact with various cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range results in optimal activity, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its intended targets, thereby modulating cellular processes effectively.

Propiedades

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-6-7-14-10(8-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOMIGCZWSWSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590531 |

Source

|

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236119-88-2 |

Source

|

| Record name | 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111854.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111857.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)

![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)

![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)